7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol
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Overview
Description
7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline core substituted with a benzothiophene moiety and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe chlorination step is often performed using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research indicates its potential use in developing anticancer and antimicrobial agents due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
1-(1-Benzothiophen-2-yl)cyclohexylpiperidine: A potent dopamine re-uptake inhibitor with a behavioral profile similar to cocaine.
(2E)-3-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Known for its antimicrobial and antileishmanial activities.
Uniqueness: 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol stands out due to its unique combination of a quinoline core with a benzothiophene moiety and a chlorine atom. This structural arrangement imparts distinct electronic and steric properties, enhancing its reactivity and interaction with biological targets .
Properties
CAS No. |
648896-46-2 |
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Molecular Formula |
C17H10ClNOS |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
7-(1-benzothiophen-2-yl)-5-chloroquinolin-8-ol |
InChI |
InChI=1S/C17H10ClNOS/c18-13-9-12(17(20)16-11(13)5-3-7-19-16)15-8-10-4-1-2-6-14(10)21-15/h1-9,20H |
InChI Key |
HKWYDSLFEOLQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
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